2,4-Dimethyl-4'-pyrrolidinomethyl benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

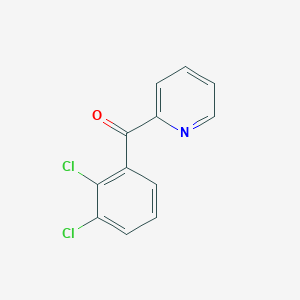

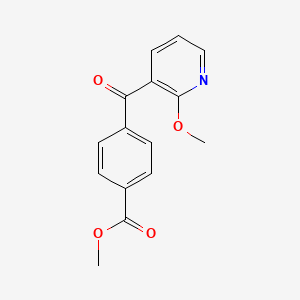

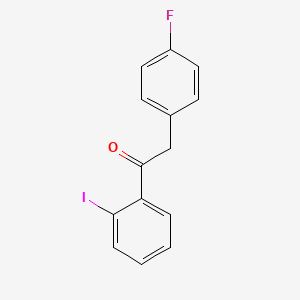

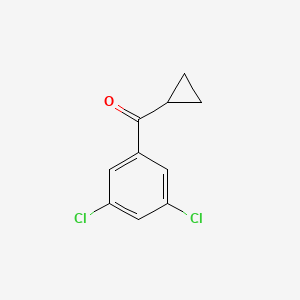

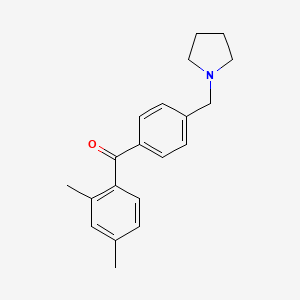

2,4-Dimethyl-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C20H23NO. It contains a total of 47 bonds, including 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, and 2 six-membered rings .

Molecular Structure Analysis

The molecular structure of 2,4-Dimethyl-4’-pyrrolidinomethyl benzophenone consists of 45 atoms, including 23 Hydrogen atoms, 20 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It has a molecular weight of 293.4 g/mol.Aplicaciones Científicas De Investigación

Intracomplex Electron Transfer

Benzophenone forms a ground-state complex with certain compounds, leading to electron transfer and the formation of new absorption bands. This phenomenon is crucial in understanding molecular interactions and electron transfer mechanisms in chemical systems (Nakayama et al., 1993).

Photocycloaddition Reactions

Studies have shown the importance of benzophenone in photocycloaddition reactions, which are essential in organic synthesis and the development of new compounds. These reactions demonstrate significant temperature-dependent regioselectivity (Hei et al., 2005).

Electrochemical Reduction and Carboxylation

Benzophenone derivatives undergo electrochemical reduction, which is fundamental in understanding the electrochemical properties of organic compounds and their potential applications in organic synthesis (Isse et al., 2002).

Synthesis and Characterization of Stable Radicals

Research has been conducted on the synthesis and characterization of oligothiophenes bearing stable radicals derived from benzophenone. This work is important in the field of material science, particularly in developing new materials with unique electronic properties (Chahma et al., 2021).

Environmental Applications

Benzophenone and its derivatives have been studied for their role in environmental chemistry, including the removal of pollutants from water. This research is vital for developing new materials and methods for environmental remediation (Zhou et al., 2018).

Photophysical and Photochemical Studies

Benzophenone-based novel monomeric and polymeric photoinitiators have been synthesized and studied, showcasing their potential applications in photopolymerization and coating technologies (Balta et al., 2015).

Biodegradation and Emission Characterization

Research has also been conducted on the biodegradation of benzophenone and the characterization of gas emissions during composting processes. This study is significant for understanding the environmental impact and degradation pathways of organic pollutants (Lin et al., 2021).

Propiedades

IUPAC Name |

(2,4-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-15-5-10-19(16(2)13-15)20(22)18-8-6-17(7-9-18)14-21-11-3-4-12-21/h5-10,13H,3-4,11-12,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEERZCKFXKOZSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642747 |

Source

|

| Record name | (2,4-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-4'-pyrrolidinomethyl benzophenone | |

CAS RN |

898776-44-8 |

Source

|

| Record name | (2,4-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.